molecular formula C15H18ClNO3 B5910871 6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one

6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B5910871
M. Wt: 295.76 g/mol
InChI Key: XSKHIIXXVBOHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Future Directions

Research into coumarin derivatives is ongoing, with many studies focusing on their synthesis, reactivity, and potential biological activities . Future research may uncover new synthesis methods, novel reactions, or additional biological activities associated with this compound.

Mechanism of Action

Target of Action

Similar compounds such as alprazolam and diazepam, which are benzodiazepine derivatives, have been found to interact with the gaba_a receptor . The GABA_A receptor is a type of neurotransmitter receptor in the central nervous system that plays a crucial role in inhibitory neurotransmission.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one typically involves the condensation of substituted phenols with β-keto esters in the presence of an acid catalyst . One common method is the Pechmann reaction, which employs catalysts such as concentrated sulfuric acid, trifluoroacetic acid, or Lewis acids like aluminum chloride . The reaction conditions often include refluxing in an appropriate solvent, such as toluene, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound, known for its wide range of biological activities.

    Warfarin: A well-known anticoagulant derived from coumarin.

    Dicoumarol: Another anticoagulant with a similar structure.

Uniqueness

6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to its specific substitutions, which impart distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-8-(diethylaminomethyl)-7-hydroxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c1-4-17(5-2)8-11-14(19)12(16)7-10-9(3)6-13(18)20-15(10)11/h6-7,19H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKHIIXXVBOHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C2C(=CC(=C1O)Cl)C(=CC(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.